(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Overview
Description
The compound “(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol” is a chemical substance with the molecular formula C8H16O6 .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its molecular structure. Without specific information on the molecular structure of this compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. For this compound, it is a white crystalline powder that is soluble in boiling water, slightly soluble in cold water, and insoluble in organic solvents such as ethanol and ether .Scientific Research Applications
Solubility Studies
- Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including compounds structurally similar to the queried compound, in ethanol-water mixtures has been extensively studied. These studies provide crucial insights into the solubility behaviors of these complex molecules in different solvents, which is essential for various applications in pharmaceutical and chemical industries (Gong et al., 2012).
Synthesis and Applications in Chemistry
- Stereoselective Synthesis : Research has been conducted on the highly stereoselective synthesis of complex molecules, including those with structural similarities to the queried compound. This research is significant for the development of pharmaceuticals and biologically active substances (An-qi, 2007).
- Development of Novel Compounds : Studies have focused on synthesizing novel compounds using derivatives and structurally related molecules, highlighting their potential in creating new materials with unique properties (Aghazadeh & Nikpassand, 2019).
Biomedical Research
- Dipeptide Mimics and Medicinal Chemistry : Research into the synthesis of constrained dipeptide surrogates using similar structures has implications in medicinal chemistry, particularly in the study of biologically active peptides (Cluzeau & Lubell, 2004).
Advanced Material Synthesis
- Synthesis of Nanocatalysts : There is research on using derivatives of the queried compound for synthesizing nanocatalysts. These catalysts can be used in green chemistry applications, emphasizing the compound's role in sustainable and environmentally-friendly processes (Aghazadeh & Nikpassand, 2019).
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYNTQYMFOTKRF-OSDBSAJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942961 | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxystreptamine-kanosaminide | |
CAS RN |
20744-51-8 | |
Record name | Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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